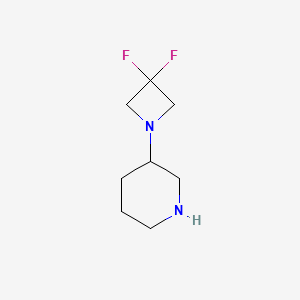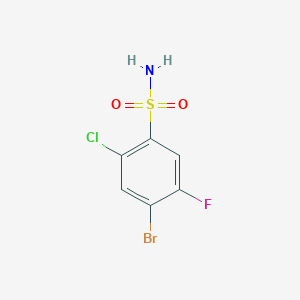
2-Ethyl-6-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-methylnicotinaldehyde is a chemical compound that belongs to the class of aldehydes. It is characterized by its yellowish crystalline powder form and has a molecular weight of 225.7 g/mol. This compound is widely used in various fields, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylnicotinaldehyde can be achieved through various methods. One common approach involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . This process typically requires specific reaction conditions, including the use of oxidizing agents and controlled temperature settings.
Industrial Production Methods
On an industrial scale, the production of this compound often involves large-scale oxidation processes. These methods are designed to maximize yield and efficiency while minimizing environmental impact. The use of advanced oxidation techniques and catalysts is common in industrial settings to achieve high purity and consistent quality .
化学反応の分析
Types of Reactions
2-Ethyl-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are employed depending on the desired substitution.
Major Products Formed
Oxidation: The major product is 2-Ethyl-6-methylnicotinic acid.
Reduction: The major product is 2-Ethyl-6-methylnicotinalcohol.
Substitution: The products vary based on the substituents introduced during the reaction.
科学的研究の応用
2-Ethyl-6-methylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-Ethyl-6-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of cellular pathways .
類似化合物との比較
Similar Compounds
2-Methyl-5-ethylpyridine: A precursor in the synthesis of 2-Ethyl-6-methylnicotinaldehyde.
2-Ethyl-6-methylnicotinic acid: An oxidation product of this compound.
2-Ethyl-6-methylnicotinalcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its aldehyde group makes it a versatile intermediate in organic synthesis, and its potential biological activities distinguish it from other similar compounds.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
2-ethyl-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-3-9-8(6-11)5-4-7(2)10-9/h4-6H,3H2,1-2H3 |
InChIキー |
RQGNTWUGGXIPSE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=N1)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15227150.png)
![2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15227153.png)
![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)










